3-Phenylbenzo[f]quinazoline
Description
Properties
CAS No. |
68725-87-1 |
|---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-phenylbenzo[f]quinazoline |
InChI |
InChI=1S/C18H12N2/c1-2-7-14(8-3-1)18-19-12-16-15-9-5-4-6-13(15)10-11-17(16)20-18/h1-12H |
InChI Key |
IMSYUORUXGLFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylbenzo F Quinazoline and Its Analogues
Established Synthetic Routes to Benzo[f]quinazoline (B14752245) Structures
Traditional methods for synthesizing quinazolines and their fused derivatives have laid the groundwork for more complex structures like benzo[f]quinazolines. These routes often rely on multi-step sequences and the use of reactive intermediates to build the heterocyclic framework.
The synthesis of complex fused heterocyclic systems, such as quinazolines, frequently involves multi-step reaction sequences. openmedicinalchemistryjournal.com These synthetic pathways are designed to construct the core structure through a series of carefully planned transformations.
A representative multi-step approach for creating fused quinazoline (B50416) derivatives can begin with the selective monohydrazinolysis of a suitable precursor. nih.gov The resulting quinazolylhydrazines can then be reacted with various aromatic aldehydes to form Schiff bases. nih.gov In a final step, these intermediates undergo cyclization to yield fused triazoloquinazolines. nih.gov Another common strategy involves the condensation of an anthranilic acid derivative with an acyl chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-2-phenyl-quinazolin-4(3H)-one intermediate. researchgate.net This intermediate can then be further modified. Such multi-step schemes are often necessary to introduce the required substituents and build the fused polycyclic structure in a controlled manner. openmedicinalchemistryjournal.comresearchgate.net
A widely employed and effective strategy for the synthesis of quinazolin-4(3H)-ones and their derivatives involves the use of benzoxazinone (B8607429) intermediates. ijprajournal.comrjptonline.org This method typically starts with the acylation of anthranilic acid. For instance, anthranilic acid can be treated with agents like benzoyl chloride or chloro acyl chlorides to form an N-acylanthranilic acid. ijprajournal.combrieflands.com Subsequent dehydration, often accomplished with acetic anhydride, leads to the formation of a 2-substituted-3,1-benzoxazin-4-one. ijprajournal.combrieflands.com
These benzoxazinone intermediates are reactive towards various nucleophiles. derpharmachemica.com The reaction of a 2-phenylbenzo[d] openmedicinalchemistryjournal.comnih.govoxazin-4-one with different nitrogen nucleophiles, such as primary amines or hydrazine hydrate, results in the opening of the oxazinone ring followed by cyclization to afford the corresponding 2,3-disubstituted quinazolin-4(3H)-ones. ijprajournal.combrieflands.com This approach is versatile, allowing for the introduction of a wide range of substituents at the 3-position of the quinazolinone core by selecting the appropriate amine. derpharmachemica.comnih.gov For example, reacting a benzoxazinone with an amino-substituted thiazole (B1198619) or thiadiazole can yield quinazolinones with heterocyclic substituents. rjptonline.org
The final and crucial step in forming the benzo[f]quinazoline skeleton is the cyclization or annulation reaction that creates the fused polycyclic system. One effective method involves an acid-mediated cycloisomerization. nih.govnih.govresearchgate.net In this approach, a precursor containing appropriately positioned aryl and ethynyl-uracil moieties is treated with a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene (B28343) at elevated temperatures to induce the ring-closing reaction. nih.govresearchgate.netbeilstein-journals.org
Alternative strategies for the annulation of the quinazoline ring have also been developed. A transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govacs.org This process proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to construct the quinazolin-4-one ring. nih.govacs.org Furthermore, advanced catalytic methods, such as Ruthenium(II)-catalyzed [5+1] or [5+2] annulation of N-benzo[d]imidazole indolines with propargyl carbonates, provide divergent pathways to synthesize ring-fused quinazolines. researchgate.net
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry emphasizes the development of efficient and sustainable methods. In the context of benzo[f]quinazoline synthesis, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary for the heterocyclic framework.
Palladium-catalyzed cross-coupling reactions are central to modern strategies for synthesizing complex molecules, including benzo[f]quinazolines and their derivatives. nih.govmdpi.com Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira-Hagihara couplings are frequently employed to form key C-C bonds. nih.govmdpi.comlmaleidykla.lt
A prominent strategy for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones utilizes a combination of palladium-catalyzed reactions. nih.govnih.govresearchgate.netbeilstein-journals.org This multi-step sequence involves an initial Sonogashira-Hagihara cross-coupling followed by a Suzuki-Miyaura cross-coupling to assemble a complex uracil-based intermediate. nih.govnih.govresearchgate.net The final ring system is then formed via an acid-mediated cycloisomerization. nih.govnih.govresearchgate.net This sequence allows for the controlled and independent functionalization of the core structure, tolerating a variety of functional groups and leading to the final products in moderate to quantitative yields. nih.govnih.gov
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly effective for creating Csp²–Csp² bonds and has been widely used to introduce aryl or heteroaryl substituents onto the quinazoline core. mdpi.com
The Sonogashira-Hagihara reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.org This reaction is typically performed under mild conditions, at room temperature, and in the presence of an amine base which also often serves as the solvent. wikipedia.org
In the synthesis of benzo[f]quinazoline precursors, the Sonogashira-Hagihara coupling is a key step. nih.govresearchgate.net A general synthetic strategy begins with a suitably substituted and halogenated uracil (B121893) derivative. nih.govbeilstein-journals.org This starting material is subjected to a Sonogashira-Hagihara cross-coupling reaction with a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)Cl₂, and a copper(I) salt (e.g., CuI) as a co-catalyst, with an amine base like triethylamine (B128534) (NEt₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govbeilstein-journals.org
This alkynylated uracil intermediate can then undergo a subsequent Suzuki-Miyaura coupling reaction to introduce an aryl group. nih.govbeilstein-journals.org The final step to form the benzo[f]quinazoline-1,3(2H,4H)-dione is an acid-mediated cycloisomerization. nih.govbeilstein-journals.org The table below outlines the optimization of this final cyclization step for a model substrate.
Table 1: Optimization of the Acid-Mediated Cycloisomerization Reaction
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PtCl₂ | Toluene | 100 | 4 | Mixture |
| 2 | p-TsOH·H₂O | Toluene | 80 | 4 | Mixture |
| 3 | p-TsOH·H₂O | Toluene | 100 | 4 | 99 |
Data derived from a study on the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. nih.govresearchgate.net
This optimized methodology, which tolerates various functional groups, has been successfully applied to synthesize a range of substituted benzo[f]quinazoline-1,3(2H,4H)-diones, as shown in the following table. nih.govresearchgate.net
Table 2: Scope of Synthesized Benzo[f]quinazoline-1,3(2H,4H)-diones via Palladium Catalysis and Cycloisomerization
| Compound | R¹ | R² | R³ | Yield (%) |
|---|---|---|---|---|
| 5a | Me | Me | p-tolyl | 99 |
| 5d | Me | Me | 4-(N,N-dimethylamino)phenyl | 79 |
| 5f | CF₃ | Me | 4-(N,N-dimethylamino)phenyl | 78 |
| 5g | H | Ph | Ph | 44 |
Data derived from a study on the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions in Benzo[f]quinazoline Synthesis
Suzuki–Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of benzo[f]quinazolines and their analogues. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate.
In the context of benzo[f]quinazoline synthesis, the Suzuki-Miyaura reaction is often a key step in a multi-step sequence. For instance, a synthetic strategy can involve the initial construction of a functionalized quinazoline or uracil precursor, which is then subjected to a Suzuki-Miyaura cross-coupling to introduce an aryl group at a specific position. nih.govmdpi.com This is followed by a cyclization step to form the final benzo[f]quinazoline ring system. nih.gov
Researchers have developed protocols for the synthesis of polycyclic uracil derivatives that utilize a combination of palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. nih.govbeilstein-journals.orgnih.govresearchgate.net A general route involves the reaction of a dihalogenated uracil derivative, which is first subjected to a Sonogashira coupling to introduce an alkynyl substituent, followed by a Suzuki-Miyaura coupling to add an aryl group. nih.govresearchgate.net
A variety of arylboronic acids can be used in these reactions, allowing for the introduction of diverse substituents on the benzo[f]quinazoline core. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, are crucial for achieving high yields and selectivity. nih.govmdpi.com For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base such as sodium hydroxide (B78521) or potassium carbonate in a dioxane/water solvent system. nih.govbeilstein-journals.orgresearchgate.net
| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-dimethyl-5-iodo-6-((4-(trifluoromethyl)phenyl)ethynyl)uracil | Phenylboronic acid | Pd(PPh₃)₄ / NaOH | 1,4-Dioxane/H₂O | 1,3-dimethyl-5-phenyl-6-((4-(trifluoromethyl)phenyl)ethynyl)uracil | 85% | nih.gov |
| 6-Bromquinazolinone | o-Trifluoromethyl boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Toluene/H₂O | 7-(o-Trifluoromethylphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Not specified | mdpi.com |
| 2,6,8-tribromo-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acids | PdCl₂(PPh₃)₂ / Xphos / K₂CO₃ | DMF/H₂O | 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones | 77-91% | nih.gov |
Brønsted Acid-Mediated Cycloisomerisation for Benzo[f]quinazoline Formation
A crucial step in several synthetic routes to benzo[f]quinazolines is the cycloisomerization of a suitably substituted precursor, often an ortho-aryl(ethynyl)pyrimidine or a related structure. nih.govresearchgate.net This transformation can be effectively promoted by strong Brønsted acids. nih.govresearchgate.net
The reaction involves the protonation of the triple bond in the precursor, which initiates an intramolecular electrophilic attack on the adjacent aryl ring, leading to the formation of the new heterocyclic ring of the benzo[f]quinazoline system. researchgate.net The choice of the Brønsted acid and the reaction conditions can significantly influence the outcome of the reaction. nih.govresearchgate.net
Initially, Lewis acids such as platinum(II) chloride were explored for this cyclization, but these often resulted in incomplete reactions and difficult purification. nih.govbeilstein-journals.org The use of Brønsted acids, particularly p-toluenesulfonic acid (p-TsOH·H₂O), has proven to be more efficient, leading to higher yields of the desired benzo[f]quinazoline products. nih.govbeilstein-journals.orgnih.govresearchgate.net In many cases, the cyclization proceeds nearly quantitatively. researchgate.net
The reaction is typically carried out by heating the precursor with a stoichiometric excess of the Brønsted acid in a suitable solvent like toluene. nih.govresearchgate.net The methodology has been shown to be tolerant of various functional groups on the aryl and ethynyl (B1212043) moieties of the precursor, allowing for the synthesis of a range of substituted benzo[f]quinazoline-1,3(2H,4H)-diones. nih.govnih.govresearchgate.net
| Precursor | Brønsted Acid | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-dimethyl-5-phenyl-6-(phenylethynyl)uracil | p-TsOH·H₂O | Toluene | 100 °C | 2,4-dimethyl-8-phenylbenzo[f]quinazoline-1,3(2H,4H)-dione | 99% | nih.govresearchgate.net |
| 5-Aryl-4-(arylethynyl)pyrimidines | Trifluoroacetic acid (TFA) | CH₂Cl₂ | Not specified | Benzo[f]quinazolines | Nearly quantitative | researchgate.net |
| 1,3-dimethyl-5-(4-fluorophenyl)-6-(phenylethynyl)uracil | p-TsOH·H₂O | Toluene | 100 °C | 8-(4-fluorophenyl)-2,4-dimethylbenzo[f]quinazoline-1,3(2H,4H)-dione | 86% | nih.govresearchgate.net |
Microwave-Assisted Synthesis Protocols for Quinazoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.govacs.orgnih.gov This technology has been widely applied to the synthesis of quinazoline and its derivatives, offering significant advantages in terms of efficiency and sustainability. nih.govnih.govresearchgate.net
A variety of quinazoline synthesis protocols have been adapted for microwave irradiation. For example, the condensation of anthranilic amide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) under solvent-free microwave conditions, affording quinazolin-4(3H)-ones in good to excellent yields within minutes. scispace.com The optimization of microwave power is crucial, as excessive power can lead to decreased product yields. scispace.com
Microwave-assisted synthesis is also well-suited for multicomponent reactions, allowing for the rapid and efficient construction of complex quinazoline scaffolds in a single step. nih.govacs.org For instance, a three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) under microwave irradiation can produce polysubstituted fused heterocyclic compounds, including quinolino[1,2-a]quinazoline derivatives, with the formation of multiple new bonds in one pot. acs.org
The choice of solvent is a critical parameter in microwave-assisted synthesis. acs.org Solvents with high dielectric constants can absorb microwave energy efficiently, leading to rapid heating. acs.org However, solvent-free conditions are also highly effective and offer additional environmental benefits. scispace.com
| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| Condensation of anthranilic amide and benzaldehyde | Heat, 72% yield | 72% | 1 mol% SbCl₃, 200W, solvent-free | 94% | scispace.com |
| Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones | 3-6 hours | 48-89% | 10-20 minutes | 66-97% | researchgate.net |
| Synthesis of 4-aminoquinazoline derivatives | Not specified | Not specified | CH₃CN/HOAc, 160°C, 10 min | High-yielding | nih.gov |
Green Chemistry Principles in Benzo[f]quinazoline Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.comscispace.com For the synthesis of benzo[f]quinazolines and related heterocycles, several green chemistry approaches have been developed, including the use of environmentally benign solvents and catalysts. tandfonline.comresearchgate.netacs.org
Deep Eutectic Solvents as Reaction Media
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. nih.govroyalsocietypublishing.org They are typically formed from a mixture of a quaternary ammonium (B1175870) salt (a hydrogen bond acceptor) and a hydrogen bond donor, such as urea (B33335) or a polyol. tandfonline.com DESs are attractive alternatives to conventional organic solvents due to their low toxicity, biodegradability, low cost, and simple preparation. tandfonline.comnih.gov
In the synthesis of quinazoline derivatives, DESs can act as both the reaction medium and a catalyst. mdpi.comorgchemres.org For example, a choline (B1196258) chloride:urea (1:2) deep eutectic solvent has been found to be an effective medium for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. mdpi.com The basic nature of this particular DES facilitates the reaction, leading to moderate to good yields. mdpi.com
The use of DESs can be combined with other green technologies, such as microwave or ultrasound irradiation, to further enhance reaction efficiency. nih.govmdpi.com For instance, the synthesis of bis-quinazolinones has been demonstrated in a recyclable l-(+)-tartaric acid–choline chloride deep eutectic solvent under ultrasonic irradiation, affording the desired products in good to excellent yields. nih.govroyalsocietypublishing.org
| Quinazoline Derivative | Deep Eutectic Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Substituted 2-mercaptoquinazolin-4(3H)-ones | Choline chloride:urea (1:2) | Stirring at 80 °C | 16-76% | mdpi.com |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | Choline chloride:urea (1:2) | 100 °C | Good to excellent | orgchemres.org |
| Bis-quinazolin-4-ones | l-(+)-tartaric acid–choline chloride | Ultrasonic irradiation | Good to excellent | nih.govroyalsocietypublishing.org |
Metal-Free Catalysis and Oxidant Systems
The use of transition metal catalysts, while highly effective, can lead to metal contamination in the final products, which is a significant concern, particularly in the synthesis of pharmaceuticals. nih.govroyalsocietypublishing.org Consequently, there is a growing interest in the development of metal-free catalytic systems for the synthesis of quinazolines. mdpi.comacs.org
One approach involves the use of organocatalysts. For example, a metal-free synthetic method for 2-substituted quinazolines has been developed using 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines. mdpi.comnih.govresearchgate.net This reaction utilizes atmospheric oxygen as the oxidant and can be further promoted by a catalytic amount of a Lewis acid like BF₃‧Et₂O. mdpi.comnih.govresearchgate.net This system offers excellent atom economy and a favorable environmental factor. nih.govresearchgate.net
Another metal-free strategy employs iodine as a catalyst. Molecular iodine can catalyze the synthesis of quinazolines from 2-aminobenzylamine and various carbonyl compounds. mdpi.com Furthermore, metal- and catalyst-free protocols have been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes, using di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com These methods highlight the potential for developing more sustainable and environmentally friendly synthetic routes to quinazoline derivatives. mdpi.com
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, without the need for isolation of intermediates. nih.govfrontiersin.org These reactions are characterized by their high atom economy, time efficiency, and reduced waste generation, making them particularly attractive from a green chemistry perspective. nih.gov
The synthesis of quinazoline and its derivatives has been a fertile ground for the application of one-pot and MCR methodologies. scispace.comopenmedicinalchemistryjournal.com For instance, 2,4-disubstituted quinazolines can be synthesized in a one-pot, three-component reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate (B1210297) under solvent-free and catalyst-free conditions, affording the products in high yields. researchgate.net
A variety of catalysts, including reusable solid acid catalysts like sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), have been employed to promote MCRs for the synthesis of quinazolinone derivatives. scispace.comopenmedicinalchemistryjournal.com For example, the one-pot reaction of aromatic aldehydes, dimedone, and 1H-1,2,4-triazol-3-amine can be efficiently catalyzed by MIL-101(Cr) to produce structurally diverse triazoloquinazolines. frontiersin.org
Furthermore, diversity-oriented syntheses of annulated benzothiazoloquinazolines have been achieved through a one-pot, three-component reaction of substituted 2-aminobenzothiazoles, α-tetralone, and various aldehydes. nih.gov These examples demonstrate the power and versatility of one-pot and MCR strategies for the rapid and efficient construction of a wide range of quinazoline-based heterocyclic systems. rsc.org
Synthesis of Key Benzo[f]quinazoline Precursors and Intermediates
Synthesis and Utility of Quinazoline 3-Oxides
Quinazoline 3-oxides are valuable intermediates in the synthesis of various heterocyclic compounds, including benzo[f]quinazolines. mdpi.comnih.gov Their synthesis is often achieved through the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.gov For instance, treating 2-aminoacetophenone (B1585202) oxime derivatives with hydroxylamine (B1172632) hydrochloride in a pyridine-ethanol mixture under reflux conditions can yield a series of quinazoline 3-oxides with various substituents on the fused benzene (B151609) ring, with yields ranging from 12% to 95%. mdpi.com Another approach involves the reaction of 2-aminoaryl ketone oximes with triethyl orthoformate, although this method may result in lower yields. nih.gov
Direct oxidation of the quinazoline nucleus to form N-oxides can be challenging due to a lack of selectivity and the potential for hydrolysis, ring opening, and decomposition, leading to reduced yields. nih.gov However, biocatalytic methods using recombinant soluble di-iron monooxygenase (SDIMO) have shown promise, converting quinazoline to quinazoline 3-oxide in 67% yield without significant side products. researchgate.net
Once formed, the oxygen atom of quinazoline 3-oxides can participate in ring-closure reactions to form polycyclic derivatives. nih.gov For example, a copper-catalyzed [3+2] cycloaddition of quinazoline 3-oxides with alkylidenecyclopropane derivatives can afford angular polycyclic quinazoline structures. nih.gov These intermediates serve as a gateway to more complex fused heterocyclic systems.
Stereoselective Approaches to Benzo[f]quinazoline Analogues
The development of stereoselective methods for the synthesis of benzo[f]quinazoline analogues is crucial for investigating the three-dimensional structural requirements for biological activity. One such approach involves a redox-controlled catalytic C-C bond-forming reaction sequence. This can begin with the aerobic DDQ-catalyzed allylation of N-Cbz tetrahydroisoquinolines to produce α-allylated products. nih.gov These intermediates can then undergo cross-metathesis reactions to form enones, which, upon palladium-catalyzed hydrogenation, facilitate alkene reduction, deprotection, and intramolecular reductive amination in a single step to yield the desired benzo[a]quinolizidines as single diastereomers. nih.gov
Strategies for Derivatization and Functionalization of the Benzo[f]quinazoline Core
The functionalization of the benzo[f]quinazoline core is essential for modulating the physicochemical and biological properties of these compounds. Strategies for introducing substituents at various positions, particularly the 3-position, as well as for alkylation and acylation of the quinazoline scaffold, are key aspects of their synthetic chemistry.
Introduction of Aromatic Substituents at Position 3 (e.g., Phenyl Group)
The introduction of an aromatic substituent, such as a phenyl group, at the 3-position of the benzo[f]quinazoline core can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenones with a suitable nitrogen source. For example, the reaction of 2-amino-4-methyl-benzophenone with thiourea (B124793) in DMSO under microwave irradiation at 140°C for 20 hours can produce 4-phenyl-7-methyl-quinazoline in a near-quantitative yield of 99.0%. google.com Similarly, using 2-amino-2′,5-dichlorobenzophenone under the same conditions afforded 2′,6-dichloro-4-phenyl-quinazoline in 70.6% yield. google.com
Another strategy involves a palladium-catalyzed three-component reaction. For instance, the reaction of bis-(2-iodoaromatic)-carbodiimide, isocyanide, and an amine can generate quinazolino[3,2-a]quinazolines and related compounds in high yields through a combination of nucleophilic attack, isocyanide insertion, and C-N coupling. mdpi.com
The following table summarizes the synthesis of various 3-phenylbenzo[f]quinazoline analogues and related structures:
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Amino-4-methyl-benzophenone, Thiourea | DMSO, Microwave, 140°C, 20h | 4-Phenyl-7-methyl-quinazoline | 99.0 | google.com |
| 2-Amino-2′,5-dichlorobenzophenone, Thiourea | DMSO, Microwave, 140°C, 20h | 2′,6-Dichloro-4-phenyl-quinazoline | 70.6 | google.com |
| 2-Amino-5-nitrobenzophenone, Thiourea | DMSO, Microwave, 140°C, 20h | 4-Phenyl-6-nitro-quinazoline | 39.7 | google.com |
| 2-Aminobenzophenone, Thiourea | DMSO, 155°C, 5h | 4-Phenyl-quinazoline | >85 | google.com |
Alkylation and Acylation Reactions on the Quinazoline Scaffold
Alkylation and acylation reactions are fundamental for modifying the quinazoline scaffold and introducing a variety of functional groups. N-alkylation of a 2-chloro-quinazolinone core with reagents like methyl-2-bromo acetate can be used to synthesize bioactive quinazolinone derivatives. uw.edu The reaction conditions, including the choice of base (e.g., NaOH, NaH), solvent, and coupling reagents, can be optimized to improve yields. uw.edu
Furthermore, the synthesis of quinazoline derivatives can involve alkylation and hydrazinolysis of a thioxo group to yield corresponding thioethers. mdpi.com Acylation of the amino group in 3-amino-4(3H)-quinazolinones with various anhydrides or acyl chlorides provides another route to functionalized quinazolinone derivatives. arabjchem.org
Positional Substitution Effects on Synthetic Feasibility and Yields
The position and nature of substituents on the benzo[f]quinazoline core can significantly influence the feasibility and yield of synthetic transformations. In the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones via a sequence of palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerization, the presence of electron-withdrawing groups on the starting materials generally leads to lower yields. nih.govbeilstein-journals.org
Conversely, electron-donating groups, such as an N,N-dimethylamino group on the alkyne-linked aryl group, have been shown to be beneficial for the yield of the cyclization step. nih.govbeilstein-journals.org However, the same N,N-dimethylanilino group is disadvantageous when located at position 5 of a uracil ring precursor, likely due to protonation of the amine under the acidic reaction conditions, which deactivates the aryl ring towards the electrophilic aromatic substitution reaction. nih.govbeilstein-journals.org
The following table illustrates the effect of substituents on the yield of the cycloisomerization step in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones:
| Precursor | Product | Yield (%) | Reference |
| 1,3-Dimethyl-5-phenyl-6-(phenylethynyl)uracil | 2,4-Dimethyl-6-phenylbenzo[f]quinazoline-1,3(2H,4H)-dione | 99 | beilstein-journals.org |
| 1,3-Dimethyl-5-(4-(N,N-dimethylamino)phenyl)-6-(p-tolylethynyl)uracil | 6-(4-(N,N-Dimethylamino)phenyl)-2,4,8-trimethylbenzo[f]quinazoline-1,3(2H,4H)-dione | 85 | beilstein-journals.org |
| 1,3-Dimethyl-5-(4-(trifluoromethyl)phenyl)-6-(4-(N,N-dimethylamino)phenyl)ethynyluracil | 6-(4-(N,N-Dimethylamino)phenyl)-2,4-dimethyl-8-(trifluoromethyl)benzo[f]quinazoline-1,3-(2H,4H)-dione | 65 | beilstein-journals.org |
Reaction Mechanisms and Chemical Transformations
Mechanistic Elucidation of Benzo[f]quinazoline (B14752245) Formation Reactions
The construction of the benzo[f]quinazoline core can be achieved through several strategic approaches, including acid-catalyzed cyclizations, nucleophilic substitutions, and oxidative cyclizations. Each of these methods proceeds through distinct mechanistic pathways.
Acid catalysis plays a pivotal role in the intramolecular cyclization reactions that lead to the formation of quinazoline (B50416) and its fused derivatives. The mechanism typically involves the protonation of a carbonyl or an imino group, which enhances the electrophilicity of the carbon atom and facilitates the subsequent intramolecular nucleophilic attack by an amino group.
For instance, the synthesis of 2,4-dicarbo substituted quinazoline 3-oxides can be achieved through the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides. In the presence of a strong acid like trifluoroacetic acid (TFA), the amide carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular attack from the nitrogen of the oxime group, leading to a cyclized intermediate. Subsequent dehydration and rearrangement yield the final quinazoline 3-oxide product. nih.gov
Similarly, Lewis acids such as Zinc(II) triflate (Zn(OTf)₂) can catalyze the cyclocondensation of 2-aminoaryl ketones with acetohydroxamic acid derivatives. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the ketone, activating it towards nucleophilic attack by the hydroxamic acid. An intramolecular cyclization and subsequent dehydration then lead to the formation of the quinazoline 3-oxide ring system. nih.gov A one-pot protocol for the synthesis of quinazolinones from amide-oxazolines with TsCl proceeds via a cyclic 1,3-azaoxonium intermediate and a 6π electron cyclization in the presence of a Lewis acid and a base. rsc.org
A proposed mechanism for the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones to form tricyclic quinazolines involves the protonation of the exocyclic nitrogen atom, followed by an intramolecular attack of the terminal amino group on the C4 carbon of the quinazolinone ring.
| Catalyst Type | Starting Materials | Key Mechanistic Steps | Product |
| Brønsted Acid (TFA) | N-[2-(1-hydroxyiminoethyl)phenyl]amides | Protonation of amide carbonyl, intramolecular nucleophilic attack by oxime nitrogen, dehydration. | 2,4-dicarbo substituted quinazoline 3-oxides |
| Lewis Acid (Zn(OTf)₂) | 2-aminoaryl ketones, acetohydroxamic acid derivatives | Lewis acid coordination to ketone carbonyl, intermolecular nucleophilic attack, intramolecular cyclization, dehydration. | 2,4-disubstituted quinazoline 3-oxides |
| Lewis Acid/Base | Amide-oxazolines, TsCl | Formation of a cyclic 1,3-azaoxonium intermediate, 6π electron cyclization. | Quinazolinones |
The synthesis of the quinazoline framework often relies on nucleophilic substitution reactions. A key strategy involves the reaction of anthranilic acid derivatives with various electrophiles. For example, the synthesis of 3-substituted phenyl quinazolinone derivatives can be initiated by a nucleophilic substitution reaction between an anthranilic acid derivative and a phenyl isothiocyanate derivative. nih.gov In this process, the amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization and subsequent elimination to form the quinazolinone ring.
Another important mechanistic paradigm is the copper-catalyzed cascade reaction for the synthesis of quinazolines from substituted (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org This reaction proceeds through a sequential process involving an initial intermolecular N-arylation, followed by an intramolecular nucleophilic substitution, and finally an aerobic oxidation to furnish the aromatic quinazoline ring. organic-chemistry.orgmdpi.comorganic-chemistry.org The mechanism involves the copper catalyst facilitating the coupling of the amine and the aryl bromide, after which the amidine nitrogen attacks the benzylic carbon in an intramolecular fashion to close the ring.
| Reaction Type | Nucleophile | Electrophile | Key Mechanistic Steps |
| Addition-Elimination | Anthranilic acid derivative | Phenyl isothiocyanate derivative | Nucleophilic attack of the amino group on the isothiocyanate, intramolecular cyclization, elimination. |
| Copper-Catalyzed Cascade | Amidine hydrochloride | (2-bromophenyl)methylamine | Intermolecular N-arylation, intramolecular nucleophilic substitution, aerobic oxidation. |
Oxidative cyclization provides a direct route to the quinazoline core from precursors that are one oxidation level below the final aromatic product. These reactions often employ transition metal catalysts or common oxidizing agents. For instance, the synthesis of mono- and bis-indolo[1,2-c]quinazolines can be achieved through the oxidative cyclization of intermediate mono- and bis-2-(o-arylidineaminophenyl)indoles using potassium permanganate (B83412) (KMnO₄) in acetone. nih.gov
Copper-catalyzed aerobic oxidative cyclization is another powerful method for quinazoline synthesis. A one-pot, three-component reaction involving an amination of the C(sp³)-H bond of methylazaarenes in the presence of ammonium (B1175870) acetate (B1210297) and a suitable aryl ketone can lead to the formation of quinazolines. mdpi.com Radical trapping experiments with TEMPO in similar reactions suggest that these transformations may proceed through a radical pathway. mdpi.com The mechanism is thought to involve the formation of a radical intermediate which then undergoes cyclization and subsequent oxidation to the aromatic quinazoline.
| Oxidant/Catalyst | Starting Materials | Proposed Intermediate | Key Features |
| KMnO₄ | 2-(o-arylidineaminophenyl)indole | Not specified | Direct oxidation to form the quinazoline ring. |
| CuCl₂ / O₂ | 2-aminophenylketone, methylazaarene, ammonium acetate | Radical intermediate | C-H bond amination, aerobic oxidation. |
Rearrangement Reactions Involving Quinazoline Systems (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, where endocyclic and exocyclic heteroatoms exchange places. This rearrangement typically proceeds through a ring-opening and ring-closing sequence, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov While originally discovered in 1,2,3-triazoles, this type of rearrangement is also observed in quinazoline-related systems. wikipedia.org
The rearrangement can be catalyzed by acid, base, heat, or light. nih.govresearchgate.net The mechanism generally involves the following steps:
Nucleophilic Addition: A nucleophile (often water or hydroxide) attacks the heterocyclic ring, leading to the formation of an adduct.
Ring Opening: The resulting adduct undergoes electrocyclic ring opening.
Rotation and Tautomerization: Rotation around a single bond in the opened intermediate allows for the reorientation of the atoms. Proton transfer or tautomerization may also occur.
Ring Closure: A new intramolecular cyclization takes place, involving different atoms than in the initial ring, leading to the rearranged product.
In the context of fused quinazoline systems, for example, the Dimroth rearrangement of 2-hetaryl nih.govwikipedia.orgresearchgate.nettriazolo[4,3-c]quinazolines leads to the formation of the more thermodynamically stable 2-hetaryl nih.govwikipedia.orgresearchgate.nettriazolo[1,5-c]quinazolines. researchgate.netresearchgate.net The driving force for this rearrangement is the formation of a more stable aromatic system. researchgate.net
| Rearrangement Type | System | General Mechanism | Driving Force |
| Dimroth Rearrangement | nih.govwikipedia.orgresearchgate.nettriazolo[4,3-c]quinazoline | ANRORC: Nucleophilic addition, ring opening, rotation, ring closure. | Formation of a more thermodynamically stable isomer. |
Chemical Transformations of Quinazoline N-Oxides
Quinazoline N-oxides are versatile intermediates in organic synthesis, and their reactivity is often exploited in functionalization reactions, particularly at the C4 position. The N-oxide group can act as an internal oxidant and a directing group for C-H activation.
Copper catalysts are highly effective in promoting oxidative coupling reactions of quinazoline 3-oxides with a variety of coupling partners. These reactions enable the direct formation of C-C and C-N bonds at the C4 position of the quinazoline ring.
A notable example is the copper-catalyzed oxidative coupling of quinazoline 3-oxides with indoles. chim.it The proposed mechanism involves the reaction of CuCl₂ with the quinazoline 3-oxide to form an intermediate via C-H activation. chim.it This intermediate then undergoes an oxidative insertion at the C3 position of indole. A subsequent disproportionation oxidation with another equivalent of CuCl₂ generates a Cu(III) complex, which upon reductive elimination, yields the 4-(indole-3-yl)quinazoline product and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) by oxygen and HCl to complete the catalytic cycle. chim.it
Similarly, a copper-catalyzed oxidative coupling between quinazoline 3-oxides and formamides has been reported to produce O-quinazolinic carbamates. mdpi.com This transformation is thought to proceed through a sequence involving radical addition, a Baeyer-Villiger-type oxidation, and an intramolecular acyl transfer. nih.govmdpi.com
The reaction of quinazoline 3-oxides with benzaldehydes in the presence of a copper catalyst can lead to quinazoline aryl ketones. nih.govmdpi.com Under certain conditions, these ketones can undergo an in situ Baeyer-Villiger oxidation followed by an intramolecular acyl transfer to yield the final ester products. nih.govmdpi.com
| Coupling Partner | Catalyst | Proposed Mechanism | Product Type |
| Indoles | CuCl₂ | C-H activation, oxidative insertion, disproportionation oxidation, reductive elimination. | 4-(Indole-3-yl)quinazolines |
| Formamides | Copper hydroxide (B78521) | Radical addition, Baeyer-Villiger oxidation, intramolecular acyl transfer. | O-Quinazolinic carbamates |
| Benzaldehydes | Cu(OAc)₂ | Oxidative coupling, in situ Baeyer-Villiger oxidation, intramolecular acyl transfer. | Quinazoline aryl ketones / Esters |
Reactions with Primary Amines and Hydroxylating Agents
The benzo[f]quinazoline scaffold, being an electron-deficient heterocyclic system, is predisposed to undergo reactions with various nucleophiles. The nature of the reagent and the specific reaction conditions dictate the transformation, leading to a variety of functionalized derivatives.
Reactions with Primary Amines:
The reaction of benzo[f]quinazoline derivatives with primary amines typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, especially when a competent leaving group is present at an activated position, most notably the C-4 position of the quinazoline ring system. The electron-deficient character of the pyrimidine (B1678525) ring facilitates the addition of nucleophiles. researchgate.netnih.gov
The generally accepted mechanism involves two principal steps:
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom (e.g., C-4), leading to the formation of a resonance-stabilized tetrahedral intermediate, often referred to as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity of the heterocyclic system is restored through the departure of the leaving group, yielding the final substituted product.
While specific mechanistic studies on 3-Phenylbenzo[f]quinazoline are not extensively documented, research on analogous 2,4-dichloroquinazolines consistently shows regioselective substitution at the C-4 position when reacting with various primary and secondary amines. nih.gov
Reactions with Hydroxylating Agents:
Hydroxylating agents can be employed to introduce hydroxyl groups or to oxidize the this compound core. Hydrogen peroxide (H₂O₂) is a commonly utilized oxidant in the chemistry of N-heterocycles. researchgate.net The reaction of a quinazoline nucleus with hydrogen peroxide in a dilute aqueous acid medium can lead to the formation of the corresponding 3,4-dihydro-4-oxoquinazoline. nih.gov The mechanism for such oxidations can be complex, potentially involving the formation of highly reactive hydroxyl radicals that subsequently attack the quinazoline ring. The precise outcome of the reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts.
Influence of Substituent Electronic and Steric Properties on Reaction Pathways
The course and outcome of chemical reactions involving this compound are profoundly directed by the electronic and steric characteristics of the substituents attached to both the fused aromatic rings and the phenyl group at the 3-position. These factors can modulate reaction rates, determine regioselectivity, and influence the stability of intermediates and products. researchgate.netnih.gov
Electronic Effects:
The electronic nature of a substituent, categorized as either electron-donating (EDG) or electron-withdrawing (EWG), significantly alters the electron density distribution within the this compound molecule, thereby affecting its reactivity.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) decrease the electron density of the aromatic system. When positioned on the benzo[f]quinazoline core, EWGs enhance its electrophilicity, thereby activating the ring for nucleophilic attack. Consequently, the rate of SNAr reactions with primary amines is generally increased. mdpi.com Studies on related quinazolinone structures have also indicated that the presence of electronegative groups on the N-3 phenyl ring is favorable for enhancing biological activity, suggesting a significant electronic influence on molecular interactions. nih.gov
Steric Effects:
Steric hindrance, which arises from the spatial bulk of substituents, plays a crucial role in determining the accessibility of the reactive centers within the this compound molecule.
Impact on Reaction Rates: Large, sterically demanding groups located near a potential reaction site can physically obstruct the approach of a reagent, leading to a significant decrease in the reaction rate. For instance, bulky substituents on the phenyl ring at the 3-position could hinder the approach of a nucleophile to the C-4 position. Structure-activity relationship analyses of analogous quinazolinones have revealed that the absence of substitution, which minimizes steric hindrance on a reacting hydrazine (B178648) moiety, leads to improved biological activity. nih.gov
Control of Regioselectivity: In cases where multiple reaction sites are electronically viable, steric factors can be the deciding element for regioselectivity. A reagent will preferentially attack the least sterically encumbered position. This principle is fundamental in predicting the outcome of reactions on polysubstituted this compound derivatives.
The following interactive table summarizes the general influence of substituent properties on the reaction pathways of the quinazoline scaffold.
| Substituent Property | Location | Influence on Nucleophilic Aromatic Substitution (SNAr) |
| Electron-Withdrawing Group (EWG) | Benzo[f]quinazoline Core | Activates the ring, increases reaction rate. |
| Electron-Donating Group (EDG) | Benzo[f]quinazoline Core | Deactivates the ring, decreases reaction rate. |
| Bulky Substituent | Near Reaction Center | Hinders nucleophilic approach, decreases reaction rate. |
| Electronegative Group | 3-Phenyl Ring | Can enhance biological activity through electronic modulation. |
The strategic placement of substituents with specific electronic and steric properties is a powerful tool for chemists to control the reactivity of the this compound system and to fine-tune the properties of the resulting derivatives for various applications.
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific proton (¹H NMR) and carbon-13 (¹³C NMR) chemical shifts, coupling constants, and data from advanced NMR techniques for 3-Phenylbenzo[f]quinazoline have not been located.
Infrared (IR) Spectroscopy for Functional Group Identification
While general IR absorption regions for aromatic C-H and C=C/C=N bonds could be predicted, specific, experimentally determined vibrational frequency data for this compound is unavailable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The exact mass and specific fragmentation pattern of this compound under mass spectrometric analysis have not been documented. While the molecular weight can be calculated from its formula (C₁₈H₁₂N₂), experimental data confirming this and detailing its fragmentation pathways is not available.
Electronic Absorption and Emission Spectroscopy
The electronic transitions of benzo[f]quinazoline (B14752245) derivatives are commonly investigated using UV-Visible absorption spectroscopy. The absorption spectra of these compounds are characterized by distinct bands corresponding to various electronic transitions within the molecule. For a series of quinazoline (B50416) derivatives with different donor moieties, the lowest energy bands in the UV spectra, observed between 280 and 350 nm in a tetrahydrofuran (B95107) (THF) solution, are characteristic of the specific donor groups attached to the quinazoline core beilstein-journals.org. For instance, a phenothiazine-substituted quinazoline exhibited its main absorption band at 325 nm beilstein-journals.org. Theoretical calculations using Density Functional Theory (DFT) can complement experimental data, providing insights into the nature of these transitions beilstein-journals.orgresearchgate.net. In some cases, a weak absorption band can be observed, indicating an intramolecular charge transfer (ICT) between different parts of the molecule beilstein-journals.org.
Table 1: UV-Visible Absorption Maxima for Selected Quinazoline Derivatives in THF
| Compound | Donor Moiety | λabs (nm) |
|---|---|---|
| 1 | Carbazole | 350 |
| 2 | Dimethyldihydroacridine | 280, 348 |
| 3 | Phenothiazine | 325 |
Data sourced from experimental measurements in dilute THF solutions. beilstein-journals.org
Fluorescence spectroscopy reveals the photoluminescent properties of this compound derivatives, which are often influenced by the molecular structure and the solvent environment. These compounds can exhibit significant fluorescence, with emission wavelengths covering a broad spectral range from blue to red nih.gov. The emission properties are strongly tied to the nature of the donor and acceptor groups within the molecule nih.gov. For example, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed emissions from 414 nm to 597 nm in cyclohexane (B81311) solutions, depending on the amino donor substituent nih.gov.
The phenomenon of solvatochromism, where the emission wavelength shifts with the polarity of the solvent, is also observed in some quinazoline derivatives. A positive solvatochromism, or a bathochromic shift in more polar solvents, indicates a more polar excited state and can be evidence of intramolecular charge transfer (ICT) beilstein-journals.orgresearchgate.net. In contrast, some derivatives may show solvent-polarity independent emission, dominated by a locally excited state beilstein-journals.org. Many of these compounds also exhibit strong emissions in the solid state, including as powders, crystals, and thin films nih.gov.
Table 2: Photoluminescence Data for Selected Quinazoline Derivatives
| Compound | Solvent | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 1 | Cyclohexane | 414 | 45 |
| 2 | Cyclohexane | 450 | 47 |
| 3 | Cyclohexane | 500 | 85 |
| 4 | Cyclohexane | 514 | 94 |
| 5 | Cyclohexane | 575 | 131 |
Data for compounds with various amino donors on the 4-position of a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor. nih.gov
The efficiency of the fluorescence process in benzo[f]quinazoline fluorophores is quantified by the photoluminescence quantum yield (PLQY). These values are typically determined using an integrating sphere to ensure accurate measurement beilstein-journals.orgnih.gov. The quantum yield can be significantly high for certain derivatives, indicating efficient light emission. For a series of novel fluorescent quinazolines, emission quantum yields were found to be as high as 87.59% in cyclohexane solution nih.gov. The quantum yield is highly dependent on the molecular structure, particularly the nature of the substituent groups on the quinazoline core nih.gov. For instance, in one study, compounds with specific amino groups at the 4-position of the quinazoline ring exhibited the highest quantum yields nih.gov. These high quantum yields, coupled with their tunable emission colors, make benzo[f]quinazoline derivatives promising materials for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) nih.gov.
Table 3: Emission Quantum Yields (QY) for Quinazoline-Based Fluorophores in Cyclohexane
| Compound | QY (%) |
|---|---|
| 1 | 84.67 |
| 2 | 87.59 |
| 3 | Not Specified |
| 4 | Not Specified |
| 5 | Not Specified |
| 7 | 43.32 |
Quantum yields were measured in cyclohexane at a concentration of 2 × 10⁻⁵ M. nih.gov
Computational and Theoretical Studies
Molecular Docking Investigations of Benzo[f]quinazoline (B14752245) Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 3-Phenylbenzo[f]quinazoline, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their interactions.
Prediction of Binding Poses and Ligand-Target Recognition
In studies of similar 3-substituted phenyl quinazolinone derivatives, molecular docking has been instrumental in predicting their binding poses within the active sites of various enzymes, notably EGFR. These studies reveal that the quinazoline (B50416) core often anchors the molecule within the ATP-binding pocket of the receptor. For this compound, it is hypothesized that the planar benzo[f]quinazoline moiety would form significant hydrophobic and pi-stacking interactions with nonpolar residues in a target's binding site.
For instance, in related quinazolinone compounds, interactions with key amino acid residues such as Leu820, Leu694, and Val702 through CH-pi interactions with the quinazoline ring have been observed nih.gov. Furthermore, the phenyl substituent at the 3-position is predicted to extend into a hydrophobic pocket, with the potential for pi-pi or pi-anion interactions with residues like Phe699 and Asp831 nih.gov. Hydrogen bonding is also a critical component of ligand-target recognition. While the core this compound structure lacks strong hydrogen bond donors or acceptors, modifications to the phenyl ring or the benzo[f]quinazoline system could introduce such functionalities, significantly influencing the binding orientation. In analogous compounds, hydrazine (B178648) moieties have been shown to form crucial hydrogen bonds with residues like Asp831 and Thr830 nih.gov.
Table 1: Predicted Interactions for Quinazolinone Scaffolds in EGFR Active Site
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding | Hydrazine Substituents | Asp831, Thr830 |
| Pi-Pi/Pi-Anion | Substituted Phenyl Ring | Phe699, Asp831 |
Computational Assessment of Binding Affinity and Specificity
The binding affinity of a ligand to its target is a critical determinant of its potential biological activity. Computational tools can estimate this affinity, typically reported as a binding energy score in kcal/mol. For a series of 3-substituted phenyl quinazolinone derivatives, compounds with binding energies greater than or equal to -8.2 kcal/mol were selected for further study, indicating strong predicted binding to the EGFR active site nih.gov. The specificity of binding is often inferred from the complementarity of the ligand's shape and chemical properties to the binding site. The bulky and rigid structure of this compound would likely impart a degree of specificity for targets with appropriately shaped binding pockets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.
Conformational Dynamics and Trajectory Analysis
MD simulations on related quinazolinone derivatives have been used to analyze the conformational dynamics of the ligand and the target protein. Trajectory analysis often involves calculating the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the simulation period. Stable RMSD values for both the ligand and the protein backbone indicate that the complex remains in a stable conformation. Similarly, a stable and lower Rg value suggests that the protein maintains its compact structure upon ligand binding nih.gov.
Assessment of Binding Stability and Complex Formation
The stability of the ligand-protein complex is a key indicator of a potent interaction. MD simulations of potent quinazolinone analogues have demonstrated well-maintained binding stability compared to less active analogues nih.govnih.gov. This stability is often characterized by a lower RMSD and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. The number and duration of these interactions provide a quantitative measure of the complex's stability.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the electronic and structural properties of molecules like this compound.
In studies of similar quinazolinone derivatives, DFT calculations have been performed using methods such as Gaussian 09 at the M06-2X/6–31 + G(d) theoretical level to understand their electronic profiles nih.govnih.gov. These calculations can determine various quantum chemical parameters that influence the molecule's reactivity and intermolecular interactions.
Table 2: Key Parameters from DFT Calculations and Their Significance
| Parameter | Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating ability of the molecule. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
For this compound, DFT calculations would likely reveal a delocalized pi-electron system across the fused aromatic rings. The distribution of electron density, as visualized through MEP maps, would highlight regions of positive and negative potential, indicating likely sites for non-covalent interactions with biological macromolecules. The calculated HOMO and LUMO energies would provide insights into its charge transfer properties and reactivity.
Optimization of Molecular Geometries and Energy Calculations
The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, corresponding to a minimum on the potential energy surface. For quinazoline derivatives, this is typically achieved using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy. semanticscholar.orgnih.gov
Calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G* or M06-2X/6-31+G(d). semanticscholar.orgnih.gov The B3LYP functional is widely used for its efficiency in handling electron correlation, while basis sets like 6-31G* provide a flexible description of the electron distribution. The process involves iterative calculations that adjust the positions of the atoms until the forces on each atom are minimized and the total energy of the molecule is at its lowest point.
Once the geometry is optimized, key thermodynamic parameters can be calculated. These calculations provide information on the molecule's stability and the energy changes associated with its formation. Harmonic vibrational frequency calculations are also performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Quinazoline Derivative Core This table presents typical bond lengths and angles that would be determined for the core structure after geometry optimization. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C=N | 1.35 Å |
| Bond Length | C=C (aromatic) | 1.40 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Angle | C-N-C | 117° |
| Bond Angle | N-C-N | 125° |
HOMO-LUMO Energy Gap Analysis and Electronic Transition Predictions
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For quinazoline-based compounds, DFT calculations are used to determine the energies of the HOMO and LUMO. The spatial distribution of these orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance. beilstein-journals.org This information is crucial for predicting how the molecule will interact with other species.
The energy gap is also fundamental to predicting the molecule's electronic absorption spectrum. Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO. scirp.org
Table 2: Example Frontier Orbital Energies and Related Parameters This table provides an example of the kind of data generated from an FMO analysis for a complex heterocyclic molecule.
| Parameter | Symbol | Illustrative Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.25 |
| HOMO-LUMO Energy Gap | ΔE | 4.25 |
| Ionization Potential (approx.) | I ≈ -EHOMO | 6.50 |
| Electron Affinity (approx.) | A ≈ -ELUMO | 2.25 |
Atomic Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electronic charge within a molecule is essential for predicting its behavior in chemical reactions, particularly its interactions with other polar molecules or biological targets. The atomic charge distribution can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides a chemically intuitive picture of charge distribution by assigning electrons to specific bonds and lone pairs. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green regions denote neutral or non-polar areas.
For a molecule like this compound, MEP maps can identify the most electronegative sites, such as the nitrogen atoms of the quinazoline ring, which would appear as regions of negative potential (red). These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and molecular recognition processes. researchgate.net
Vibrational Spectra Calculations and Isomeric Stability Determination
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated using DFT. scispace.com These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. While the calculated values are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve good agreement with experimental data. scispace.com
Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific molecular motions, confirming the nature of the observed spectral bands. scispace.com This detailed assignment helps in the structural characterization of the molecule.
Computational methods are also crucial for determining the relative stability of different isomers. By calculating the total electronic energy (including zero-point vibrational energy corrections) for each possible isomer of this compound, their relative stabilities can be predicted. The isomer with the lowest total energy is predicted to be the most stable. mdpi.com
In Silico Modeling for Predicting Molecular Behavior and Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule will behave in a given environment and how it will interact with other molecules, such as biological receptors. ijfmr.comtandfonline.com These methods are central to modern drug discovery and materials science. nih.gov
For this compound, molecular docking is a key in silico technique. Docking simulations predict the preferred orientation of the molecule when bound to a target protein, such as an enzyme or receptor. tandfonline.comijddr.in The process involves placing the molecule (the ligand) into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. globalresearchonline.net Successful docking studies can reveal key interactions, such as hydrogen bonds or pi-pi stacking, that stabilize the ligand-protein complex. tandfonline.com
Predictive Models for Physicochemical Descriptors Influencing Interactions
The interactions of a molecule are governed by its physicochemical properties. Predictive models, often based on the molecule's 2D or 3D structure, can calculate a wide range of molecular descriptors that quantify these properties. These descriptors are essential for building more complex models like QSAR.
Key physicochemical descriptors include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its solubility and ability to cross biological membranes.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties, including intestinal absorption.
Molecular Weight (MW): A simple yet fundamental descriptor affecting a molecule's diffusion and transport characteristics.
Hydrogen Bond Donors and Acceptors: The number of potential hydrogen bond donors and acceptors, which is critical for specific molecular interactions.
These descriptors can be calculated rapidly using various software tools and are often used to assess a compound's "drug-likeness" based on empirical rules like Lipinski's Rule of Five. ijddr.in
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Correlation
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is essentially an equation that relates calculated molecular descriptors (the "structure") to an experimental measurement (the "activity"). nih.gov
The process of developing a QSAR model for a class of compounds like benzo[f]quinazoline derivatives involves several steps:
Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. nih.govjbclinpharm.org
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the series. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to select the most relevant descriptors and build a regression model that best predicts the activity. nih.govfrontiersin.org
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in model creation. nih.gov
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which relate the 3D steric and electrostatic fields of the molecules to their activity, providing a more detailed structural insight. jbclinpharm.orgfrontiersin.org
Molecular Interactions and Structure Activity Relationship Principles
Characterization of Intermolecular Interactions involving 3-Phenylbenzo[f]quinazoline
The functionality of this compound at a molecular level is governed by a variety of intermolecular forces. These interactions, including hydrogen bonding, hydrophobic effects, and π-stacking, are critical for its binding to biological targets.
The quinazoline (B50416) scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, playing a crucial role in molecular recognition processes. In related quinazolinone derivatives, the carbonyl group and the imine moiety of the pyrimidine (B1678525) ring are known to form hydrogen bonds with amino acid residues such as Lys241, Asn247, and Ser240 within protein binding sites nih.gov. Molecular docking studies on similar 3-substituted phenyl quinazolinone compounds have shown that moieties attached to the core structure can form hydrogen bonds with residues like Aspartic acid (Asp) 831 and Threonine (Thr) 830 in the ATP-binding site of receptors nih.govnih.govresearchgate.net. The nitrogen atoms within the benzo[f]quinazoline (B14752245) ring system are therefore key points for establishing specific hydrogen bonding networks that anchor the molecule within a target's binding pocket.
Table 1: Potential Hydrogen Bonding Interactions in Benzo[f]quinazoline Systems
| Interacting Group on Quinazoline | Potential H-Bonding Partner (Amino Acid Residues) | Type of Interaction |
|---|---|---|
| Pyrimidine Ring Nitrogens | Gln413, Lys241 | Hydrogen Bond Acceptor |
| Substituents at Position 3 | Asp831, Thr830 | Hydrogen Bond Donor/Acceptor |
This table is generated based on data from related quinazoline and quinazolinone structures.
The extensive aromatic system of this compound, comprising both the fused benzo-quinazoline core and the phenyl substituent, provides a large surface area for hydrophobic and π-stacking interactions. These non-covalent interactions are fundamental to its binding affinity and stability within protein cavities.
π-π Stacking: The planar quinazoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr) nih.gov. For instance, studies on related compounds show the pyrimidine ring of quinazoline forming π-π stacking interactions with Phe416 and Tyr211 nih.gov. The phenyl ring at position 3 can also participate in these interactions, for example with Phe699 residues in certain enzymes nih.gov.
Hydrophobic Interactions: The quinazoline motif is involved in multiple hydrophobic interactions with nonpolar amino acid residues, including Leucine (Leu) 820, Leu694, and Valine (Val) 702 nih.gov.
Other Interactions: Additional interactions such as pi-anion and CH-pi bonding have been observed between the phenyl and quinazoline moieties and residues like Asp831, Leu820, Leu694, and Val702 nih.gov. The aromatic moiety also contributes to π–alkyl interactions with residues such as Lys241 nih.gov.
Table 2: Key Hydrophobic and π-Interactions
| Molecular Moiety | Interacting Residue | Interaction Type |
|---|---|---|
| Quinazoline Ring | Leu820, Leu694, Val702 | Hydrophobic |
| Quinazoline Ring | Phe416, Tyr211 | π-π Stacking |
| Phenyl Group at C-3 | Phe699 | π-π Stacking |
| Quinazoline & Phenyl Moiety | Asp831 | π-Anion |
| Quinazoline Ring | Leu820, Leu694, Val702 | CH-π |
This table summarizes findings from studies on analogous quinazoline structures.
Quinazoline and quinazolinone derivatives have been noted for their ability to interact with nucleic acids, a mechanism that contributes to their biological activities nih.gov. Molecular docking studies have indicated that certain quinazolinone derivatives can bind strongly to enzymes that interact with DNA, such as DNA gyrase researchgate.net. The planar, aromatic structure of the benzo[f]quinazoline core is well-suited for intercalation between the base pairs of DNA. This mode of binding would be stabilized by the π-stacking interactions between the aromatic rings of the compound and the nucleic acid bases.
Structure-Activity Relationship (SAR) Principles Applied to Benzo[f]quinazoline Systems
The biological activity of benzo[f]quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-Activity Relationship (SAR) studies provide crucial insights into how chemical modifications influence molecular functionality.
Systematic variation of substituents on the quinazoline scaffold has revealed key principles for modulating its activity acs.org.
Substituents on the Quinazoline Core: The properties of substituted quinazolines are largely dependent on whether the substituents are on the pyrimidine or the benzene (B151609) ring nih.gov.
Positions 6, 7, and 8: The introduction of halogen atoms at positions 6 and 8 can enhance antimicrobial activities nih.gov. Specifically, the presence of a fluorine atom at C7 results in a stronger binding affinity to certain targets compared to a fluorine at C6 or the presence of a chlorine atom nih.gov. Furthermore, the insertion of electron-donating groups, such as methoxy (B1213986) groups, at positions 6 and 7 has been found to increase the inhibitory activity of some quinazoline derivatives against EGFR mdpi.com.
Substituents on the Phenyl Ring (Position 3): The electronic properties of substituents on the 3-phenyl ring significantly influence activity. The presence of electronegative groups, with an activity order of F > Cl, is favorable for the cytotoxic potential of some 3-phenyl-quinazolinone derivatives nih.gov. In other cases, small and hydrophobic substituents on an aniline (B41778) moiety, with an activity order of F < Br < Cl, were found to increase activity mdpi.com.
Substituents at Position 2: Modifications at position 2 are also critical. For instance, the introduction of a fluorine substituent at the C-2 position of a benzamide (B126) moiety was found to be vital for certain inhibitory activities mdpi.com.
Table 3: Summary of Structure-Activity Relationship Findings for Benzo[f]quinazoline Systems
| Position of Substitution | Type of Substituent | Effect on Activity |
|---|---|---|
| Positions 6 and 8 | Halogens (e.g., Iodo) | Enhanced antimicrobial activity nih.gov |
| Positions 6 and 7 | Electron-donating groups (e.g., Dimethoxy) | Increased EGFR inhibitory activity mdpi.com |
| Position 7 | Fluorine (vs. Chlorine) | Enhanced binding affinity nih.gov |
| 3-Phenyl Ring | Electronegative groups (F > Cl) | Favorable for cytotoxic activity nih.gov |
This table is a compilation of SAR data from various quinazoline and quinazolinone derivatives.
Stereochemistry plays a definitive role in the interaction between a molecule and its biological target. For this compound systems, steric factors are critical for achieving optimal binding.
Steric Hindrance: The size and spatial arrangement of substituents can either facilitate or hinder binding. For example, bulky substituents at the N-3 position of the quinazoline ring are thought to target hinge binding regions, providing a more stable and favorable positioning within a receptor's active site nih.gov. Conversely, in some contexts, the absence of substitution on an attached moiety (e.g., a hydrazine (B178648) group) can reduce steric hindrance and lead to improved activity nih.gov.
Rational Design Principles for Modulating Molecular Recognition of this compound
Extensive literature searches did not yield specific research findings on the rational design principles for modulating the molecular recognition of the compound This compound . While a significant body of research exists detailing the structure-activity relationships (SAR) and rational design of the related quinazoline and quinazolinone scaffolds, this information is not directly applicable to the distinct benzo[f]quinazoline ring system.
The benzo[f]quinazoline structure, featuring an additional fused benzene ring, presents a unique steric and electronic profile compared to simpler quinazolines. This fundamental structural difference means that principles governing molecular interactions for one scaffold cannot be accurately extrapolated to the other.
Currently, published studies focusing on the systematic exploration of substitutions on the this compound core to modulate its binding affinity and selectivity for specific biological targets are not available. Consequently, there is no established data to construct a detailed analysis or data tables regarding the rational design principles for this particular compound.
Further research is required to elucidate the structure-activity relationships and to develop rational design strategies specifically for this compound and its derivatives to understand and optimize their molecular recognition properties.
Advanced Applications and Functionalization Strategies in Chemical Biology
Design and Synthesis of Hybrid Molecular Scaffolds Incorporating Benzo[f]quinazoline (B14752245)
The design of hybrid molecular scaffolds is a prominent strategy in drug discovery, aiming to combine two or more pharmacologically active moieties into a single molecule. nih.govnih.gov This approach can lead to compounds with improved affinity, selectivity, or novel mechanisms of action. The benzo[f]quinazoline nucleus, particularly with a phenyl substitution at the 3-position, serves as a robust anchor for the creation of such hybrid molecules.
The synthesis of these complex structures often involves multi-step reaction sequences. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, which allow for the precise and efficient formation of carbon-carbon bonds. nih.govbeilstein-journals.org For instance, a synthetic pathway to benzo[f]quinazoline-1,3(2H,4H)-diones utilizes a four-step sequence beginning with palladium-catalyzed cross-coupling reactions, followed by a Brønsted acid-mediated cycloisomerization to form the final polycyclic structure. nih.gov This methodology is adaptable and can tolerate a variety of functional groups, enabling the creation of a diverse library of hybrid compounds. nih.govbeilstein-journals.org
Another key synthetic approach involves the initial construction of the quinazoline (B50416) core followed by the introduction of the phenyl group and other functionalities. Methods like the Niementowski synthesis, which involves the reaction of anthranilic acid with an amide, can be employed to form the foundational quinazolinone structure. mdpi.com Subsequent modifications can then be made to introduce the desired hybridizing partner.
Table 1: Synthetic Strategies for Benzo[f]quinazoline-Based Hybrid Scaffolds
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Sonogashira–Hagihara and Suzuki–Miyaura reactions to form C-C bonds. | High efficiency and functional group tolerance. | nih.govbeilstein-journals.org |
| Acid-Mediated Cycloisomerization | Brønsted or Lewis acid-catalyzed cyclization to form the final ring system. | Forms the core polycyclic structure. | nih.gov |
| Multi-Component Reactions | A single reaction in which multiple reactants combine to form a single product. | Increases synthetic efficiency by reducing the number of steps. | rsc.org |
Benzo[f]quinazoline as a Privileged Scaffold for Chemical Probe Development
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com The quinoline (B57606) and quinazoline cores are well-established examples of such scaffolds in medicinal chemistry. researchgate.netnih.gov The benzo[f]quinazoline structure, as an extended and more rigid analogue, inherits these privileged characteristics, making it an excellent foundation for the development of chemical probes.
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a biological system. The development of probes based on the 3-phenylbenzo[f]quinazoline scaffold is driven by its synthetic accessibility and the ease with which its structure can be modified. The phenyl group at the 3-position provides a key vector for introducing various functionalities without significantly disrupting the core's ability to interact with biological targets.
The versatility of the benzo[f]quinazoline scaffold allows for the generation of large, structurally diverse libraries of compounds for screening against various biological targets. This structural diversity is crucial for identifying potent and selective chemical probes. The planar and aromatic nature of the scaffold facilitates interactions with the active sites of many enzymes, particularly kinases, where it can act as an ATP-competitive inhibitor. nih.gov Indeed, several quinazoline-based kinase inhibitors have been developed as anticancer agents. nih.govnih.gov
Strategies for Introducing Complex and Diverse Functional Groups
The utility of the this compound scaffold in chemical biology is highly dependent on the ability to introduce a wide array of functional groups. researchgate.net These groups are essential for modulating the molecule's physicochemical properties, such as solubility and cell permeability, as well as for fine-tuning its biological activity and selectivity. A variety of modern synthetic methodologies have been applied to the functionalization of the quinazoline core.
Key functionalization strategies include:
C-H Functionalization: This modern approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. This strategy is highly atom-economical and can be used to introduce functional groups at positions that are otherwise difficult to access through traditional methods. chim.it
Cross-Coupling Reactions: As mentioned previously, palladium-catalyzed reactions are powerful tools for introducing aryl, alkyl, and other groups onto the benzo[f]quinazoline core. nih.gov
Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly useful for modifying positions on the quinazoline ring that are activated towards nucleophilic attack, such as the 2- and 4-positions. chim.it Halogenated benzo[f]quinazolines can serve as versatile intermediates for introducing a wide range of nucleophiles, including amines, thiols, and alkoxides.
Metalation: Selective deprotonation of the scaffold using strong bases, followed by quenching with an electrophile, allows for the introduction of functional groups at specific positions. chim.it
These strategies enable the systematic modification of the this compound scaffold, allowing for the exploration of structure-activity relationships (SAR) and the optimization of probe properties.
Table 2: Functionalization Strategies for the Benzo[f]quinazoline Scaffold
| Strategy | Position(s) Targeted | Type of Functional Group Introduced | Reference |
|---|---|---|---|
| C-H Functionalization | Various positions on the core structure | Aryl, alkyl, amino groups | chim.it |
| Cross-Coupling | Positions with pre-installed leaving groups (e.g., halogens) | Aryl, vinyl, alkynyl groups | nih.gov |
| SNAr | Electron-deficient positions (e.g., C2, C4) | Amines, ethers, thioethers | chim.it |
Development of Benzo[f]quinazoline-Based Fluorescent Probes and Dyes
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in real-time. nih.govebi.ac.uk The rigid, planar, and conjugated system of the benzo[f]quinazoline core makes it an attractive platform for the design of novel fluorophores. rsc.orgbeilstein-journals.org
The design of a benzo[f]quinazoline-based fluorescent probe typically involves two key components: the benzo[f]quinazoline scaffold, which often serves as the pharmacophore for target recognition, and a fluorophore moiety. nih.gov These two components can be linked together, or in some cases, the benzo[f]quinazoline core itself can be modified to enhance its intrinsic fluorescence.
The synthesis of these fluorescent probes often involves conjugating a known fluorophore, such as coumarin (B35378) or fluorescein, to the this compound scaffold. nih.gov The choice of fluorophore and the nature of the linker can be used to tune the photophysical properties of the probe, including its absorption and emission wavelengths, quantum yield, and photostability.
Recent research has focused on developing "turn-on" fluorescent probes, where the fluorescence is quenched in the unbound state and is significantly enhanced upon binding to the target molecule. This design minimizes background fluorescence and improves the signal-to-noise ratio. For example, quinazolinone-based probes have been developed that exhibit significant fluorescence enhancement in viscous environments, which can be used to monitor changes in cellular viscosity. rsc.org
The photophysical properties of these probes are highly sensitive to their chemical environment. Solvatochromism, where the absorption and emission wavelengths shift with the polarity of the solvent, is a common feature of donor-acceptor type fluorophores based on the quinazoline scaffold. rsc.org This property can be exploited to probe the local environment of the target molecule.
Table 3: Examples of Quinazoline-Based Fluorescent Probes
| Probe Type | Fluorophore | Target | Key Feature | Reference |
|---|---|---|---|---|
| Receptor Probe | Coumarin/Fluorescein | α1-Adrenergic Receptors | High affinity and sensitivity for receptor imaging. | nih.gov |
| Viscosity-Sensitive Probe | Quinazolinone-based | Lysosomes | Fluorescence enhancement in viscous environments. | rsc.org |
| pH-Sensitive Probe | Quinazolinone-based | Cellular pH | Enhanced fluorescence in alkaline solutions. | rsc.org |
Future Research Directions in Benzo F Quinazoline Chemistry
Novel Synthetic Route Development and Optimization
The pursuit of more efficient and sustainable methods for constructing the benzo[f]quinazoline (B14752245) core remains a key objective. A promising avenue of research involves the application of palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, followed by an acid-mediated cycloisomerization to yield the final product. nih.govbeilstein-journals.org This strategy has demonstrated the potential for synthesizing a variety of polycyclic uracil (B121893) derivatives containing the benzo[f]quinazoline framework. nih.govbeilstein-journals.org
Optimization of these synthetic routes is crucial for improving yields and reaction efficiency. Studies have shown that careful selection of the acid catalyst and reaction time can significantly impact the outcome. For instance, using p-toluenesulfonic acid (p-TsOH·H₂O) and increasing the reaction time has led to near-quantitative yields for certain derivatives. beilstein-journals.orgresearchgate.net The development of one-pot, multi-component reactions is another area of active investigation, aiming to streamline the synthetic process and reduce waste. nih.govfrontiersin.org Future work will likely focus on expanding the scope of these reactions to tolerate a wider range of functional groups and exploring alternative, more environmentally benign catalysts. frontiersin.org
Table 1: Optimization of Benzo[f]quinazoline Synthesis
| Entry | Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PtCl₂ (0.1) | Toluene (B28343) | 80 | 15 | Mixture |
| 2 | PtCl₂ (0.1) | Toluene | 100 | 15 | Mixture |
| 3 | p-TsOH·H₂O (20) | Toluene | 100 | 2 | 59 |
| 4 | p-TsOH·H₂O (20) | Toluene | 100 | 4 | 99 |
| 5 | p-TsOH·H₂O (15) | Toluene | 100 | 4 | 85 |
This table is based on data from the optimization of the synthesis of a specific benzo[f]quinazoline-1,3(2H,4H)-dione derivative. researchgate.net
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The benzo[f]quinazoline nucleus presents a rich platform for exploring novel chemical transformations and reactivity. The presence of multiple nitrogen atoms and an extended π-system allows for a diverse range of chemical modifications. mdpi.com Future research will likely delve into uncovering new reactions that can selectively functionalize specific positions on the benzo[f]quinazoline ring.
One area of interest is the photochemical reactivity of benzo[f]quinazoline precursors. For example, photochemical 6π-electrocyclization has been utilized to synthesize dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.orgnih.gov Further investigation into the photophysical properties and photochemical reactions of various benzo[f]quinazoline derivatives could lead to the discovery of new photo-switchable materials or photochemotherapeutic agents. Additionally, the exploration of C-H activation strategies could provide more direct and atom-economical routes to functionalized benzo[f]quinazolines. frontiersin.org Understanding how different substituents influence the electronic properties and, consequently, the reactivity of the benzo[f]quinazoline core is another critical area for future studies. beilstein-journals.org
Advancements in Computational Modeling and Simulation Methodologies
Computational methods are becoming increasingly indispensable in the study of complex organic molecules like 3-Phenylbenzo[f]quinazoline. nih.gov Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure and antioxidant activity of related quinazoline (B50416) derivatives. mdpi.com These theoretical studies provide valuable insights that can complement experimental findings.
Future advancements in this area will likely involve the use of more sophisticated computational techniques to predict a wider range of properties with higher accuracy. Molecular dynamics (MD) simulations, for instance, can be used to study the conformational dynamics of benzo[f]quinazoline derivatives and their interactions with biological targets. nih.govfrontiersin.org The development of reliable Quantitative Structure-Activity Relationship (QSAR) models can aid in the design of new compounds with desired biological activities. nih.gov By combining these computational approaches, researchers can accelerate the discovery and optimization of novel benzo[f]quinazoline-based compounds for various applications.
Deeper Mechanistic Understanding of Benzo[f]quinazoline Molecular Interactions
A fundamental understanding of the non-covalent interactions involving the benzo[f]quinazoline scaffold is essential for rational drug design and materials science. nih.gov Molecular docking studies are frequently used to predict the binding modes of quinazoline derivatives with biological targets, such as enzymes and receptors. nih.govukaazpublications.com These studies can reveal key interactions, like hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.gov
Future research will focus on obtaining a more detailed and dynamic picture of these molecular interactions. This can be achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and advanced computational methods like MD simulations. frontiersin.orgnih.gov For example, MD simulations can provide insights into the stability of ligand-protein complexes over time and help to identify key residues involved in the interaction. frontiersin.org A deeper mechanistic understanding of how benzo[f]quinazolines interact with their molecular environment will be crucial for the development of next-generation materials and therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Phenylbenzo[f]quinazoline and its derivatives?
- Methodology : Synthesis typically involves condensation reactions between anthranilic acid derivatives and benzaldehyde analogs, followed by cyclization under acidic or basic conditions. For example, substituted quinazolines can be synthesized via the Niementowski reaction using anthranilamide and ketones . Advanced functionalization at the 3-position often employs nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing quinazoline derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regioselectivity. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while X-ray crystallography resolves crystal packing and intermolecular interactions. Infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., C=O at ~1700 cm⁻¹) .
Q. What pharmacological activities are associated with quinazoline derivatives?
- Methodology : Quinazolines exhibit anti-inflammatory, anticancer, and antimicrobial activities. For instance, derivatives with electron-withdrawing groups (e.g., halogens) at the 6- and 7-positions show enhanced kinase inhibition, as evaluated via enzyme-linked immunosorbent assays (ELISA) and cell viability assays (MTT) .
Advanced Research Questions
Q. How do substituents at the 3- and 4-positions influence the electronic properties of quinazoline derivatives?
- Methodology : Density Functional Theory (DFT) calculations reveal that electron-donating groups (e.g., -OCH₃) at the 4-position lower the HOMO-LUMO gap, enhancing electrophilic reactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, while Nucleus-Independent Chemical Shift (NICS) predicts aromaticity changes .
Q. What computational strategies predict the reactivity and binding affinity of quinazoline-based inhibitors?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding modes to targets like SARS-CoV-2 MPro. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with catalytic dyad residues Cys145 and His41) .
Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
- Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity). Analyze structural variations (e.g., substituent polarity) and assay conditions (e.g., pH, solvent) that may alter activity .
Q. What are the challenges in optimizing reaction yields for complex quinazoline derivatives?
- Methodology : Side reactions (e.g., over-oxidation) can be minimized using protecting groups (e.g., Boc for amines). Microwave-assisted synthesis reduces reaction times, while DoE (Design of Experiments) optimizes parameters like temperature and catalyst loading .
Q. How do solvent and substituent effects modulate the global reactivity descriptors of quinazoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
